molecular formula C14H13N B1353861 1,2-dimethyl-3H-benzo[e]indole CAS No. 57582-31-7

1,2-dimethyl-3H-benzo[e]indole

Cat. No. B1353861
CAS RN: 57582-31-7
M. Wt: 195.26 g/mol
InChI Key: JLIDRDJNLAWIKT-UHFFFAOYSA-N
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Description

“1,2-dimethyl-3H-benzo[e]indole” is a chemical compound with the molecular formula C14H13N. It is used as a key intermediate in the synthesis of various dyes and pharmaceutical intermediates .


Physical And Chemical Properties Analysis

“1,2-dimethyl-3H-benzo[e]indole” is a solid at 20°C . It has a light yellow to brown color .

Scientific Research Applications

Synthesis of Alkaloids

Indole derivatives, such as 1,2-dimethyl-3H-benzo[e]indole, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .

Cancer Treatment

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . Their unique properties make them effective in combating various types of cancer .

Antimicrobial Applications

Indole derivatives have shown promising results as antimicrobial agents . They have been used to treat infections caused by various microbes, including Gram-positive and Gram-negative bacteria .

Treatment of Various Disorders

Indole derivatives have been used to treat various disorders in the human body . Their wide range of biological activities makes them versatile in the field of medicinal chemistry .

Antiviral Applications

Indole derivatives possess antiviral properties . They have been used in the development of drugs to treat various viral infections .

Anti-inflammatory Applications

Indole derivatives have anti-inflammatory properties . They can be used to treat various inflammatory conditions, providing relief from symptoms .

Aldose Reductase Inhibitors

Some indole derivatives have been evaluated as aldose reductase (ALR2) inhibitors . These compounds can be used in the treatment of conditions like diabetic neuropathy .

Aldehyde Reductase Inhibitors

Indole derivatives have also been evaluated as aldehyde reductase (ALR1) inhibitors . These compounds can be used in the treatment of conditions related to aldehyde metabolism .

properties

IUPAC Name

1,2-dimethyl-3H-benzo[e]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-10(2)15-13-8-7-11-5-3-4-6-12(11)14(9)13/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDRDJNLAWIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500851
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dimethyl-3H-benzo[e]indole

CAS RN

57582-31-7
Record name 1,2-Dimethyl-3H-benzo[e]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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